molecular formula C16H11NO3 B4446504 8,9-dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione

8,9-dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione

Cat. No.: B4446504
M. Wt: 265.26 g/mol
InChI Key: RXQARANLFAMBOW-UHFFFAOYSA-N
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Description

8,9-Dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione is a heterocyclic compound that belongs to the class of chromenoquinolines

Properties

IUPAC Name

8,9-dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-13-6-3-5-12-10(13)8-11-15(19)9-4-1-2-7-14(9)20-16(11)17-12/h1-2,4,7-8H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQARANLFAMBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(=O)C4=CC=CC=C4OC3=N2)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 8,9-dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione involves a one-pot three-component reaction. This reaction includes 2-aminochromone, chromone-3-carbaldehyde, and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) in a 0.5 M aqueous SDS solution . This green synthesis approach is notable for its efficiency and environmental friendliness.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and one-pot synthesis can be adapted for large-scale production. The use of environmentally benign solvents and catalysts is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8,9-Dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted chromenoquinoline derivatives.

Scientific Research Applications

8,9-Dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: The compound’s unique structure makes it useful in the development of new materials and dyes.

Mechanism of Action

The mechanism by which 8,9-dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, it can inhibit specific enzymes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione
Reactant of Route 2
8,9-dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione

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